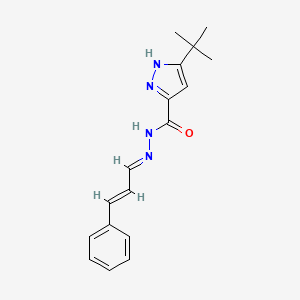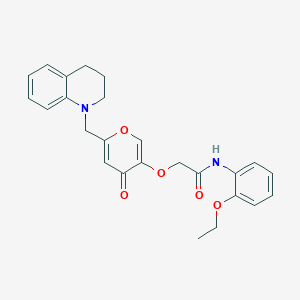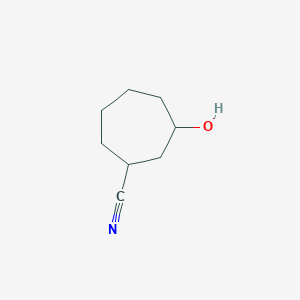![molecular formula C11H11ClN2O4 B2688399 3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid CAS No. 1396967-59-1](/img/structure/B2688399.png)
3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid” is a chemical compound with the CAS Number: 1396967-59-1 . It has a molecular weight of 270.67 . The IUPAC name for this compound is N2- (2-chlorobenzoyl)asparagine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H11ClN2O4/c12-7-4-2-1-3-6 (7)10 (16)14-8 (11 (17)18)5-9 (13)15/h1-4,8H,5H2, (H2,13,15) (H,14,16) (H,17,18) . This code can be used to generate the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
3-Carbamoyl-2-[(2-chlorophenyl)formamido]propanoic acid and its derivatives are involved in various chemical synthesis processes. For example, the reaction of 3-arylimino-2-indolinones with m-chloroperbenzoic acid leads to the formation of quinazolinediones and carbamic acid methyl esters through key intermediates such as isocyanate carboxamide (Azizian et al., 2000). This showcases the compound's role in rearrangement reactions that are crucial for developing pharmacologically active molecules.
Structural Characterization and Medicinal Chemistry
Structural characterization of similar compounds, such as 2-amino-2-oxoacetic acid (a closely related chemical entity), has revealed significant anticancer and antidiabetic activities, underscoring the importance of such compounds in medicinal chemistry. These compounds act as inhibitors to metabolic pathways of tumor cells and have been explored for their potential in treating diseases like nasopharyngeal carcinoma and type 2 diabetes (Delgado et al., 2019). Their structural studies, including X-ray powder diffraction, are pivotal in understanding their mechanisms of action and designing supramolecular architectures for medical applications.
Catalysis and Enantioselective Synthesis
Compounds derived from this compound have been developed as highly enantioselective catalysts for the hydrosilylation of N-aryl imines, achieving high yields and enantioselectivities for a broad range of substrates. This illustrates the compound's utility in catalysis, particularly in producing enantiomerically pure substances important in drug synthesis and organic chemistry (Wang et al., 2006).
Antimicrobial Properties
The synthesis and cyclization of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment, derived from similar chemical processes, have demonstrated antibacterial and antifungal activities. These findings indicate the potential of this compound derivatives in developing new antimicrobial agents, which is crucial in the fight against resistant bacterial and fungal strains (Baranovskyi et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The MSDS for the compound can be found here .
Propiedades
IUPAC Name |
4-amino-2-[(2-chlorobenzoyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYFQDAWUJSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-methylbenzyl)-7-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/structure/B2688323.png)
![[(5Z)-5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B2688325.png)
![5-Fluoro-4-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2688326.png)
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2688327.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2688328.png)
![2-({4-[(2,4-Difluorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2688329.png)

![Methyl 3-({[(2-methoxy-5-methylphenyl)amino]carbonothioyl}amino)thiophene-2-carboxylate](/img/structure/B2688334.png)


![(4-(4-Fluorophenyl)piperazin-1-yl)(1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl)methanone](/img/structure/B2688339.png)